1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide, also known as MTIP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTIP is a selective antagonist of the μ-opioid receptor, which is a key target for the treatment of pain, addiction, and other neurological disorders.
Mécanisme D'action
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide acts as a selective antagonist of the μ-opioid receptor, which is a key target for the treatment of pain and addiction. By blocking the μ-opioid receptor, this compound reduces the analgesic effects of opioids, while preserving their respiratory depressant effects. This makes this compound a potential candidate for reducing opioid-induced respiratory depression, which is a major cause of opioid-related deaths.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce opioid-induced respiratory depression, without affecting analgesia. This compound has also been shown to reduce morphine tolerance and dependence, making it a potential candidate for addiction treatment. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide has a number of advantages for lab experiments, including its high selectivity for the μ-opioid receptor, its ability to reduce opioid-induced respiratory depression without affecting analgesia, and its potential for reducing opioid tolerance and dependence. However, there are also some limitations to using this compound in lab experiments, including its relatively low potency compared to other μ-opioid receptor antagonists, and its potential for off-target effects.
Orientations Futures
There are a number of future directions for research on 1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide. One potential direction is to investigate the potential of this compound for reducing opioid-induced respiratory depression in humans. Another potential direction is to explore the use of this compound in the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential off-target effects. Finally, the development of more potent and selective μ-opioid receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of pain and addiction.
Méthodes De Synthèse
The synthesis of 1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of 4-methyl-2-phenyl-1,3-thiazol-5-amine with piperidine-4-carboxylic acid, followed by the addition of carbonyl diimidazole. The resulting product is purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. In preclinical studies, this compound has shown promising results in reducing opioid-induced respiratory depression, without affecting analgesia. This compound has also been shown to reduce morphine tolerance and dependence, making it a potential candidate for addiction treatment.
Propriétés
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-14(23-16(19-11)13-5-3-2-4-6-13)17(22)20-9-7-12(8-10-20)15(18)21/h2-6,12H,7-10H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAYNNRJYLRXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.